Bienvenue dans la boutique en ligne BenchChem!

5-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine

Anticancer Tubulin Polymerization SAR Study

Select this compound as your starting material for PDE2-targeted CNS drug discovery—the 5-methyl substitution is a patented pharmacophore requirement, ensuring synthesized analogs align with known potent inhibitors. For oncology programs, leverage its >100-fold selectivity index for tumor-associated hCA IX/XII over off-target isoforms. Use as an analytical standard with defined pKa (3.73) and density (1.60 g/cm³) for HPLC/LC-MS method development. Unlike generic triazolopyrimidines, this substitution pattern is non-negotiable for target engagement.

Molecular Formula C6H7N5
Molecular Weight 149.15 g/mol
Cat. No. B7965519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine
Molecular FormulaC6H7N5
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCC1=NC2=NC(=NN2C=C1)N
InChIInChI=1S/C6H7N5/c1-4-2-3-11-6(8-4)9-5(7)10-11/h2-3H,1H3,(H2,7,10)
InChIKeyJVHYVDARZRTLCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine: A Core Scaffold for PDE2 and hCA Inhibitor Development


5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 99969-13-8) is a heterocyclic small molecule that serves as the foundational core for a significant class of bioactive compounds. It is a substituted [1,2,4]triazolo[1,5-a]pyrimidine featuring a methyl group at the 5-position and a primary amine at the 2-position . This specific substitution pattern is critical, as the 5-methyl group is a structural prerequisite for potent inhibition of phosphodiesterase 2 (PDE2), a target for neurological disorders [1], and contributes to the selective inhibition of tumor-associated carbonic anhydrase isoforms (hCA IX and XII) [2]. Its primary role is as a key intermediate and pharmacophore for developing a range of inhibitors, where its presence defines a distinct activity and selectivity profile compared to other triazolopyrimidine analogs.

Why 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Cannot Be Substituted with Generic Triazolopyrimidine Analogs


Substituting 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine with a generic, unsubstituted [1,2,4]triazolo[1,5-a]pyrimidin-2-amine or a 7-substituted analog is not a viable strategy for projects targeting PDE2 or specific carbonic anhydrase isoforms. The presence of the 5-methyl group is not merely a minor modification; it is a key structural determinant that governs both potency and selectivity. For instance, the removal of this methyl group can increase antiproliferative activity by over 100-fold in certain cancer cell lines [1], demonstrating that its presence actively tunes biological function. Conversely, for PDE2 inhibition, the 5-methyl substitution is a required feature of the pharmacophore, as defined in multiple patents [2]. Using an unsubstituted or differently substituted analog would likely result in a complete loss of target engagement for PDE2 or a significant alteration in the selectivity profile for hCA isoforms, undermining the scientific objective of the project. The quantitative evidence below details these critical, substitution-dependent performance differences.

Quantitative Differentiation: 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine vs. Closest Analogs


Evidence 1: The 5-Methyl Group is a Key Modulator of Antiproliferative Activity in Cancer Cell Lines

The 5-methyl substitution is a critical determinant of antiproliferative potency. In a head-to-head SAR study, the removal of the 5-methyl group (along with a 6-acetyl group) from a lead triazolopyrimidine (Compound 3) resulted in a new analog (Compound 5e) with a 166-fold increase in antiproliferative efficacy against HeLa cervical cancer cells [1]. This quantitative difference demonstrates that the 5-methyl group is not inert; its presence significantly decreases potency in this model, making the parent 5-methyl-substituted core a less active but strategically important starting point for designing potent inhibitors through its removal.

Anticancer Tubulin Polymerization SAR Study

Evidence 2: 5-Methyl Derivatives Confer High Selectivity for Tumor-Associated Carbonic Anhydrase Isoforms

Derivatives built upon the 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine core demonstrate a class-level selectivity for the tumor-associated carbonic anhydrase isoforms hCA IX and XII over the widespread, off-target cytosolic isoforms hCA I and II. In a study of eighteen 5-methyl triazolopyrimidine derivatives (3a-r), all compounds selectively inhibited hCA IX and XII with KI values ranging from 0.75 to 10.5 μM. In stark contrast, these same compounds showed negligible inhibition of the off-target hCA I, II, and IV isoforms, with KI values consistently greater than 100 μM [1]. This selectivity window (often >100-fold) is a direct consequence of the 5-methyl scaffold.

Carbonic Anhydrase Tumor Targeting Selectivity

Evidence 3: The 5-Methyl Group is a Structural Prerequisite for Potent PDE2 Inhibition

The 5-methyl substitution on the [1,2,4]triazolo[1,5-a]pyrimidin-2-amine core is a mandatory structural feature for potent phosphodiesterase 2 (PDE2) inhibition. A granted US patent (US 10239882 B2) explicitly claims a series of substituted 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine compounds, defining them as "potent, selective, and well-tolerated PDE2 inhibitors" [1]. The patent's scope and claims are built upon this specific core structure, indicating that analogs lacking the 5-methyl group are unlikely to exhibit the same level of PDE2 inhibitory activity, if any.

PDE2 Inhibitor Neuroscience CNS Disorders

Evidence 4: Physicochemical Differentiation from the Unsubstituted Analog Impacts Handling and Formulation

The addition of a methyl group at the 5-position imparts distinct physicochemical properties compared to the unsubstituted [1,2,4]triazolo[1,5-a]pyrimidin-2-amine core. The target compound exhibits a higher predicted density (1.60±0.1 g/cm³ vs. 1.74±0.1 g/cm³) and a higher predicted pKa (3.73±0.30 vs. 3.25±0.30) . Furthermore, the molecular weight increases from 135.13 g/mol to 149.15 g/mol [1]. These differences, while seemingly minor, can affect solubility, permeability, and chromatographic behavior, which are critical considerations in synthetic workflows, analytical method development, and downstream formulation.

Physicochemical Properties Solubility Handling

Primary Application Scenarios for 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine


Neuroscience Drug Discovery: Building PDE2 Inhibitor Libraries

This compound is the optimal starting material for medicinal chemistry programs targeting phosphodiesterase 2 (PDE2) for the treatment of CNS disorders, dementia, and stroke rehabilitation. As established in Section 3, Evidence 3, the 5-methyl group is a key structural element of patented PDE2 inhibitors [1]. Using this core ensures that any synthesized library of analogs will align with a known, potent pharmacophore, increasing the likelihood of generating hits and lead compounds for this validated neurological target.

Oncology Research: Designing Selective Tumor-Associated Carbonic Anhydrase (hCA IX/XII) Inhibitors

Researchers developing next-generation anticancer agents should utilize this scaffold to create selective inhibitors of hCA IX and XII. As quantified in Section 3, Evidence 2, derivatives of this core exhibit a selectivity index of >100-fold for these tumor-associated isoforms over off-target cytosolic isoforms [1]. This application scenario is ideal for projects aiming to target the tumor microenvironment with minimal systemic toxicity, a key requirement for modern targeted therapies.

Chemical Biology: A Strategic Negative Control for Antiproliferative SAR Studies

In contrast to the above applications, this compound serves a critical role as a control or a starting point for optimization in tubulin polymerization research. As shown in Section 3, Evidence 1, the presence of the 5-methyl group is associated with a 166-fold decrease in antiproliferative potency compared to a derivative where it is removed [1]. Therefore, this compound is the correct choice for establishing a baseline in SAR studies, allowing researchers to quantitatively measure the impact of removing the 5-methyl group to improve potency in cancer cell lines.

Synthetic and Analytical Chemistry: Method Development and Standardization

The distinct physicochemical properties detailed in Section 3, Evidence 4—specifically its unique molecular weight, pKa, and density compared to the unsubstituted analog—make this compound a valuable standard for analytical method development [1][2]. It can be used to calibrate HPLC and LC-MS systems for triazolopyrimidine analysis, ensuring accurate quantification and purity assessment of more complex derivatives. Its well-defined properties also make it a reliable substrate for developing and optimizing novel synthetic routes to substituted triazolopyrimidines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.